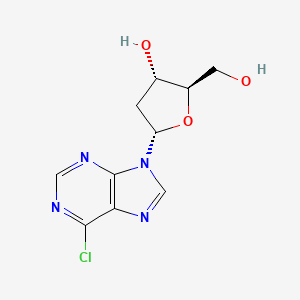

9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)-

Description

9H-Purine, 6-chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)- (CAS: 4594-45-0) is a modified purine nucleoside characterized by a 6-chloro substitution on the purine base and a 2'-deoxyribose sugar moiety. Its molecular formula is C₁₀H₁₁ClN₄O₃, with a molecular weight of 270.67 g/mol . This compound is structurally analogous to deoxyadenosine but differs in the substitution at position 6 of the purine ring, replacing the amino group with chlorine. It serves as a critical intermediate in synthesizing nucleoside analogs for antiviral or anticancer therapies, leveraging its halogenated base to modulate enzymatic recognition and metabolic stability .

Properties

IUPAC Name |

(2R,3S,5S)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEULCIODBNODW-XVMARJQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=CN=C3Cl)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601198014 | |

| Record name | 6-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601198014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4594-46-1, 4594-45-0 | |

| Record name | 6-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4594-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601198014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloropurine 2'-deoxyriboside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- involves the coupling of a purine base with a deoxyribose sugar. One common method includes the glycosylation of 6-chloropurine with 2-deoxy-3,5-di-O-(p-toluoyl)-D-erythro-pentofuranosyl chloride in the presence of a Lewis acid catalyst . The reaction is typically carried out in a polar solvent at low temperatures to ensure high regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar glycosylation techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form deoxy derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted purine nucleosides, which can have different biological activities and applications .

Scientific Research Applications

Overview

9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)-, commonly known as cladribine, is a synthetic purine nucleoside analogue. This compound is primarily recognized for its significant role in the treatment of various hematological malignancies, particularly hairy cell leukemia and other forms of leukemia. Its molecular formula is C10H11ClN4O3, and it has a molecular weight of approximately 270.67 g/mol. The unique structural features of this compound contribute to its biological activity and potential applications in medicinal chemistry.

Medicinal Chemistry

Cladribine is primarily used in the treatment of hematological malignancies such as:

- Hairy Cell Leukemia : Cladribine has shown significant efficacy in treating this rare type of leukemia by inducing apoptosis in malignant cells.

- Chronic Lymphocytic Leukemia (CLL) : It is used as part of combination therapies for CLL due to its ability to target dividing lymphocytes.

Antiviral Applications

Research indicates that cladribine exhibits antiviral properties:

- Hepatitis C Virus : It has been studied for its potential to inhibit replication of the hepatitis C virus, making it a candidate for antiviral drug development.

Immunosuppressive Effects

Cladribine also possesses immunosuppressive properties, which are beneficial in treating autoimmune diseases but raise concerns regarding infection risks during therapy. It significantly reduces peripheral blood lymphocyte counts, affecting both T and B cells.

Case Studies

-

Clinical Trials on Hairy Cell Leukemia :

- A study demonstrated that cladribine achieved complete remission rates exceeding 80% in patients with hairy cell leukemia after a short course of therapy.

-

Combination Therapy for CLL :

- Clinical trials have shown that combining cladribine with other agents like rituximab leads to improved outcomes in patients with chronic lymphocytic leukemia.

-

Immunosuppressive Therapy :

- Research has indicated that cladribine can effectively manage autoimmune conditions such as multiple sclerosis by reducing lymphocyte counts without significant adverse effects.

Mechanism of Action

The compound exerts its effects by incorporating into DNA, leading to the inhibition of DNA synthesis and function. It is phosphorylated intracellularly to form cladribine triphosphate, which competes with adenine triphosphate in DNA synthesis, causing DNA strand breaks and ultimately leading to apoptosis or autophagy in dividing and resting lymphocytes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 9H-Purine, 6-chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)- with key analogs, highlighting structural variations and functional implications:

Structural and Functional Analysis

Position 6 Substitutions

- Chlorine (Target Compound) : The electron-withdrawing Cl group at position 6 reduces the basicity of the purine ring, hindering protonation and altering interactions with enzymes like kinases or polymerases. This modification is common in prodrugs targeting viral replication .

- Methoxy (964-21-6) : The 6-methoxy group introduces steric hindrance and hydrogen-bond acceptor properties, influencing selectivity in nucleotide-binding pockets .

Sugar Modifications

- 2'-Deoxyribose (Target Compound) : The absence of a 2'-hydroxyl group mimics DNA nucleosides, conferring resistance to ribonucleases and enabling incorporation into DNA strands .

- 2'-Fluoro (150863-84-6) : Fluorination at the 2'-position stabilizes the sugar against phosphorylases and improves oral bioavailability, as seen in antiviral drugs like sofosbuvir .

- Tri-O-acetyl (C₁₆H₁₇ClN₄O₇) : Acetyl-protected sugars are intermediates in nucleoside synthesis, facilitating regioselective glycosylation reactions .

Biological Activity

9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)-, also known as cladribine, is a synthetic purine nucleoside analogue with significant biological activity. It is primarily recognized for its role in the treatment of various hematological malignancies, particularly hairy cell leukemia and other forms of leukemia. This compound is characterized by the substitution of a chlorine atom at the 6-position of the purine ring and has a molecular formula of C10H11ClN4O and a molecular weight of approximately 270.67 g/mol .

The biological activity of cladribine is primarily attributed to its ability to interfere with DNA synthesis. Once inside the cell, cladribine is phosphorylated to its active form, cladribine triphosphate, which competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA. This incorporation leads to DNA strand breaks and ultimately triggers apoptosis or autophagy in both dividing and resting lymphocytes .

Key Mechanisms:

- Inhibition of DNA Synthesis: Cladribine triphosphate competes with dATP, disrupting normal DNA replication.

- Induction of Apoptosis: The incorporation into DNA leads to cellular stress responses and programmed cell death.

Antitumor Activity

Cladribine has demonstrated potent antitumor activity against various cancer cell lines. Its efficacy is particularly noted in lymphoid malignancies due to its selective action on lymphocytes. Clinical studies have shown that cladribine can induce complete remission in patients with hairy cell leukemia .

Immunosuppressive Effects

Due to its mechanism of action, cladribine also exhibits immunosuppressive properties. This characteristic is beneficial in treating autoimmune diseases but raises concerns regarding infection risk during therapy. Studies indicate that cladribine can significantly reduce peripheral blood lymphocyte counts, affecting both T and B cells .

Comparative Analysis with Other Nucleoside Analogues

| Compound Name | Type | Indications | Mechanism |

|---|---|---|---|

| Cladribine | Purine Nucleoside | Hairy Cell Leukemia | DNA synthesis inhibition |

| Fludarabine | Fluorinated Purine | Chronic Lymphocytic Leukemia | DNA synthesis inhibition |

| Pentostatin | Adenosine Deaminase Inhibitor | Hairy Cell Leukemia | Inhibition of adenosine deaminase |

Cladribine's unique substitution pattern makes it resistant to deamination by adenosine deaminase, enhancing its stability and therapeutic efficacy compared to other nucleoside analogues like fludarabine and pentostatin .

Clinical Efficacy

A pivotal study published in the Journal of Clinical Oncology evaluated the efficacy of cladribine in patients with hairy cell leukemia. The study reported a complete response rate exceeding 80%, with a median duration of response lasting several years .

Safety Profile

Despite its effectiveness, the safety profile of cladribine includes risks associated with prolonged immunosuppression. A cohort study highlighted an increased incidence of opportunistic infections among patients treated with cladribine, necessitating careful monitoring during therapy .

Q & A

Q. Table 1: Synthetic Conditions for Key Modifications

| Modification | Reagents | Conditions | Yield |

|---|---|---|---|

| C6 Chlorination | POCl₃, DIPEA | 80°C, 6 hr | 70-85% |

| N9 Alkylation | Heptyl bromide, K₂CO₃ | DMF, 60°C, 12 hr | 50-60% |

| Glycosylation | TMSOTf, CH₃CN | -20°C, 2 hr | 65-75% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.